molecular formula C22H22N4O2 B5633470 2-anilino-N-cyclopropyl-N-(2-methoxybenzyl)-5-pyrimidinecarboxamide

2-anilino-N-cyclopropyl-N-(2-methoxybenzyl)-5-pyrimidinecarboxamide

Cat. No. B5633470
M. Wt: 374.4 g/mol
InChI Key: LLLQWCADLGRFOJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-anilino-N-cyclopropyl-N-(2-methoxybenzyl)-5-pyrimidinecarboxamide, also known as CYC065, is a small molecule inhibitor that has shown promising results in preclinical studies as an anti-cancer agent.

Mechanism of Action

2-anilino-N-cyclopropyl-N-(2-methoxybenzyl)-5-pyrimidinecarboxamide inhibits cyclin-dependent kinase 2 (CDK2), which is a key regulator of the cell cycle. CDK2 is overexpressed in many types of cancer and plays a critical role in promoting cell proliferation. By inhibiting CDK2, 2-anilino-N-cyclopropyl-N-(2-methoxybenzyl)-5-pyrimidinecarboxamide prevents cancer cells from progressing through the cell cycle, leading to cell cycle arrest and apoptosis.
Biochemical and Physiological Effects
In addition to its anti-cancer effects, 2-anilino-N-cyclopropyl-N-(2-methoxybenzyl)-5-pyrimidinecarboxamide has been shown to have other biochemical and physiological effects. It has been found to inhibit the replication of hepatitis C virus, suggesting that it may have antiviral properties. 2-anilino-N-cyclopropyl-N-(2-methoxybenzyl)-5-pyrimidinecarboxamide has also been shown to modulate the immune system by increasing the production of interferon-gamma and interleukin-2.

Advantages and Limitations for Lab Experiments

One advantage of using 2-anilino-N-cyclopropyl-N-(2-methoxybenzyl)-5-pyrimidinecarboxamide in lab experiments is its specificity for CDK2, which reduces the risk of off-target effects. However, its potency may vary depending on the type of cancer being studied, and its efficacy may be affected by the presence of other proteins that regulate the cell cycle.

Future Directions

There are several potential future directions for research on 2-anilino-N-cyclopropyl-N-(2-methoxybenzyl)-5-pyrimidinecarboxamide. One area of interest is the development of combination therapies that include 2-anilino-N-cyclopropyl-N-(2-methoxybenzyl)-5-pyrimidinecarboxamide and other anti-cancer agents. Another potential direction is the investigation of 2-anilino-N-cyclopropyl-N-(2-methoxybenzyl)-5-pyrimidinecarboxamide's effects on the immune system and its potential use as an immunomodulatory agent. Finally, there is a need for further studies to determine the optimal dosing and administration of 2-anilino-N-cyclopropyl-N-(2-methoxybenzyl)-5-pyrimidinecarboxamide in clinical trials.

Synthesis Methods

The synthesis of 2-anilino-N-cyclopropyl-N-(2-methoxybenzyl)-5-pyrimidinecarboxamide involves a multi-step process that includes the reaction of 2-chloro-5-nitropyrimidine with aniline, followed by reduction of the nitro group to an amino group. The resulting compound is then reacted with cyclopropylamine and 2-methoxybenzyl chloride to form the final product. The purity of the compound is confirmed using NMR and HPLC analysis.

Scientific Research Applications

2-anilino-N-cyclopropyl-N-(2-methoxybenzyl)-5-pyrimidinecarboxamide has been extensively studied in preclinical models of cancer, including breast, lung, and ovarian cancer. It has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. 2-anilino-N-cyclopropyl-N-(2-methoxybenzyl)-5-pyrimidinecarboxamide also has the ability to sensitize cancer cells to chemotherapy, making it a potential candidate for combination therapy.

properties

IUPAC Name

2-anilino-N-cyclopropyl-N-[(2-methoxyphenyl)methyl]pyrimidine-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N4O2/c1-28-20-10-6-5-7-16(20)15-26(19-11-12-19)21(27)17-13-23-22(24-14-17)25-18-8-3-2-4-9-18/h2-10,13-14,19H,11-12,15H2,1H3,(H,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLLQWCADLGRFOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CN(C2CC2)C(=O)C3=CN=C(N=C3)NC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-anilino-N-cyclopropyl-N-(2-methoxybenzyl)-5-pyrimidinecarboxamide

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